1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl-
Overview
Description
1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This particular compound features a unique structure with an amino group, a carboxaldehyde group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of N-heterocyclic carbenes as catalysts for the reaction of acetophenones and benzylic amines, with tert-butylhydroperoxide as an oxidant . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol group.
Substitution: The amino and phenyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug discovery and development.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- can be compared with other imidazole derivatives, such as:
4-Methyl-5-imidazolecarboxaldehyde: Similar in structure but with a methyl group instead of a phenyl group.
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: Contains a mercapto group and a carboxamide group, offering different reactivity and applications. The uniqueness of 1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-methyl-2-phenylimidazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-14-10(12)9(7-15)13-11(14)8-5-3-2-4-6-8/h2-7H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPPIVYVAKEDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C2=CC=CC=C2)C=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443997 | |
Record name | 1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188710-74-9 | |
Record name | 1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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